molecular formula C9H13NO2S B3151330 [(4-Methanesulfonylphenyl)methyl](methyl)amine CAS No. 709649-56-9

[(4-Methanesulfonylphenyl)methyl](methyl)amine

Cat. No.: B3151330
CAS No.: 709649-56-9
M. Wt: 199.27 g/mol
InChI Key: FCSGUPZFOJUBOL-UHFFFAOYSA-N
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Description

[(4-Methanesulfonylphenyl)methyl](methyl)amine is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-(4-methylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-3-5-9(6-4-8)13(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSGUPZFOJUBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the Compound Within Sulfone and Amine Chemistry

The molecular architecture of (4-Methanesulfonylphenyl)methylamine is defined by the presence of both a sulfone and an amine group, which imparts a distinct set of chemical properties.

Sulfones are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfonyl group is a powerful electron-withdrawing group, which influences the electronic environment of the aromatic ring and the reactivity of adjacent atoms. wikipedia.orgbritannica.com This functional group is known for its high stability and its ability to act as a hydrogen bond acceptor, features that are highly valuable in medicinal chemistry. nih.gov The synthesis of sulfones is well-established, with common methods including the oxidation of thioethers or the reaction of sulfonyl halides with arenes. wikipedia.orgnih.gov

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. lumenlearning.com (4-Methanesulfonylphenyl)methylamine is a secondary amine. The nitrogen atom in an amine possesses a lone pair of electrons, rendering it basic and nucleophilic. libretexts.org This reactivity is central to a vast number of organic transformations. The properties of amines, such as their boiling point and solubility, are influenced by their ability to form hydrogen bonds. lumenlearning.com

The combination of a strongly electron-withdrawing sulfone group and a basic amine group within the same molecule suggests a complex interplay of electronic effects that can be exploited in further chemical synthesis.

Significance of N Methylated Benzylamine Scaffolds in Synthetic Chemistry

The core structure of the compound can be described as an N-methylated benzylamine (B48309). Benzylamine and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgchemicalbook.com They serve as versatile precursors for a wide array of more complex molecules, including many pharmaceuticals. wikipedia.orgchemicalbook.com

The benzyl (B1604629) group itself is often used as a protecting group for amines because it can be easily removed under various conditions, such as hydrogenolysis. wikipedia.org Furthermore, the N-methylation of benzylamines is a significant modification. The methyl group can influence the steric and electronic properties of the amine, affecting its reactivity, basicity, and biological activity if it is part of a pharmacophore. N-methylated scaffolds are common in biologically active compounds.

The benzylamine framework is also a key component in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in drug discovery. nbinno.com For instance, derivatives of benzylamine can be used to generate reactive intermediates like azomethine ylides for use in cycloaddition reactions to build complex ring systems. nbinno.comnbinno.com The presence of the methanesulfonylphenyl group on this scaffold adds another layer of functionality, potentially directing reactions or serving as a key interaction point in a biological target.

Overview of Current Research Trajectories for Aryl Sulfone Derivatives

Reactivity of the Secondary Amine Functionality

The secondary amine group in (4-Methanesulfonylphenyl)methylamine is a nucleophilic center, readily participating in a variety of common amine derivatization reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom allows for facile reaction with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: This reaction introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. The process typically involves reacting the secondary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. The choice of solvent and temperature can influence the reaction rate and yield. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are commonly employed. nih.govnih.gov The presence of the electron-withdrawing sulfone group on the aromatic ring is not expected to significantly hinder this reaction electronically, as its influence is primarily on the aromatic ring itself and not directly on the distant amine nucleophilicity.

Interactive Data Table: Representative N-Alkylation Reactions This table presents plausible N-alkylation reactions of (4-Methanesulfonylphenyl)methylamine based on general methodologies.

Alkylating AgentBaseSolventProduct
Methyl Iodide (CH₃I)K₂CO₃Acetonitrile[(4-Methanesulfonylphenyl)methyl]dimethylamine
Ethyl Bromide (CH₃CH₂Br)Et₃NTHFEthyl[(4-methanesulfonylphenyl)methyl]methylamine
Benzyl Chloride (BnCl)NaHDMFBenzyl[(4-methanesulfonylphenyl)methyl]methylamine

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. researchgate.netorientjchem.orgresearchgate.net These reactions are often rapid and can be performed under mild conditions, sometimes using a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. nih.govcore.ac.uk The reaction converts the basic amine into a neutral amide functionality.

Interactive Data Table: Representative N-Acylation Reactions This table illustrates potential N-acylation reactions based on standard synthetic protocols.

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethaneN-[(4-Methanesulfonylphenyl)methyl]-N-methylacetamide
Acetic AnhydrideNoneAcetic AcidN-[(4-Methanesulfonylphenyl)methyl]-N-methylacetamide
Benzoyl ChlorideTriethylamineDichloromethaneN-[(4-Methanesulfonylphenyl)methyl]-N-methylbenzamide

Derivatization to Amides and Sulfonamides

Building upon N-acylation, the secondary amine is a key handle for creating a diverse library of amide and sulfonamide derivatives.

Amide Formation: As detailed above, reaction with carboxylic acid derivatives provides a straightforward route to N,N-disubstituted amides. This transformation is fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. A wide range of carboxylic acid chlorides and anhydrides can be employed, allowing for the introduction of various functionalities. researchgate.net

Sulfonamide Formation: The amine can also react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to form sulfonamides. nih.govnih.govresearchgate.net This reaction connects the parent molecule to another sulfonyl-containing moiety, creating a disulfonamide derivative. The synthesis is analogous to N-acylation, leveraging the nucleophilicity of the amine towards the electrophilic sulfur atom of the sulfonyl chloride. ucl.ac.uk

Reactivity and Influence of the Sulfone Group

The methylsulfonyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and offers its own potential for transformation.

Electron-Withdrawing Effects on the Aromatic Ring

The sulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature, both through induction and resonance. This deactivating effect is quantified by its Hammett substitution constant. The methylsulfonyl group possesses a high positive σ-para value (reported values range from +0.73 to +1.15), indicating strong electron withdrawal from the para position. researchgate.netcdnsciencepub.comviu.capharmacy180.comutexas.edu This effect makes electrophilic substitution reactions (like nitration or halogenation) on the aromatic ring significantly more difficult compared to unsubstituted benzene and would direct incoming electrophiles to the meta position relative to the sulfone.

Potential for Nucleophilic Aromatic Substitution Pathways

The strong electron-withdrawing nature of the sulfone group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.govnih.gov For SNAr to occur, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the activating group. While the parent compound (4-Methanesulfonylphenyl)methylamine does not possess such a leaving group, a derivative, for example, 1-(chloromethyl)-4-(methylsulfonyl)benzene (B3021908) or a halogenated version of the aromatic ring, would be highly susceptible to SNAr. The sulfone group can effectively stabilize the negative charge of the intermediate Meisenheimer complex, which is a key requirement for this reaction pathway. mdpi.comchemrxiv.orgresearchgate.net Therefore, the presence of the sulfone group provides a strategic advantage for introducing nucleophiles onto the aromatic ring in appropriately substituted analogues.

Transformations Involving the Benzylic Methylene (B1212753) Bridge

The methylene group (-CH₂-) situated between the aromatic ring and the amine nitrogen is a benzylic position, which confers upon it unique reactivity.

The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds and are susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, can lead to the oxidation of the benzylic methylene group to a carbonyl group, forming the corresponding amide, N-(4-methanesulfonylbenzoyl)-N-methylamine. beilstein-journals.orgnih.gov Radical-based oxidation is also a known pathway for the transformation of benzylic positions. beilstein-journals.org

Furthermore, the carbon-sulfur bond in benzylic sulfones can undergo cleavage under certain conditions. Photochemical irradiation, for instance, can induce homolytic cleavage of the benzylic carbon-sulfur bond, generating benzyl and sulfonyl radicals. cdnsciencepub.comresearchgate.net Additionally, reductive desulfonylation is a known reaction for sulfones, where reducing agents like sodium amalgam or samarium(II) iodide can cleave the C-SO₂ bond, replacing it with a C-H bond. wikipedia.org This would transform the (4-methanesulfonylphenyl)methyl moiety into a simple benzyl group, effectively removing the sulfone functionality.

α-Hydrogen Reactivity and Deprotonation Studies

The reactivity of the α-hydrogens—the protons on the carbon adjacent to the nitrogen atom—in (4-Methanesulfonylphenyl)methylamine is a key determinant of its chemical behavior. The acidity of these protons, and thus the ease of deprotonation, is influenced by the electronic effects of the substituents on the aromatic ring and the nature of the base employed.

The electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) at the para position of the benzene ring is expected to increase the acidity of the benzylic α-hydrogens. This is due to the stabilization of the resulting carbanion through resonance and inductive effects. The negative charge can be delocalized onto the sulfonyl group, enhancing the stability of the conjugate base.

While no specific pKa data for (4-Methanesulfonylphenyl)methylamine is available, we can infer its relative acidity by comparing it to similar structures. Toluene (B28343), for instance, has a pKa of approximately 43, indicating very low acidity of its methyl protons. The presence of a strongly electron-withdrawing group like the methanesulfonyl group would significantly lower this value.

Table 1: Comparison of Acidity for Structurally Related Compounds

CompoundStructurepKaReference
TolueneC₆H₅CH₃~43
Diphenylmethane(C₆H₅)₂CH₂~32.2
Triphenylmethane(C₆H₅)₃CH~30.6

This table is illustrative and provides context for the factors influencing C-H acidity. The pKa of the α-hydrogens in (4-Methanesulfonylphenyl)methylamine is expected to be lower than that of toluene due to the electron-withdrawing sulfonyl group.

Deprotonation of the α-hydrogens would likely require a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA). The resulting anion would be a powerful nucleophile, capable of participating in a variety of subsequent reactions, including alkylation, aldol-type condensations, and Michael additions.

Advanced Mechanistic Investigations of Reaction Pathways

Kinetic Studies of Amine-Mediated Reactions

Kinetic studies are crucial for understanding the mechanisms of reactions involving amines, providing insights into reaction rates, the influence of reactant concentrations, and the effects of catalysts. For (4-Methanesulfonylphenyl)methylamine, kinetic investigations could elucidate its nucleophilicity and basicity in various chemical transformations.

The rate of a reaction involving this amine would be influenced by several factors:

Steric Hindrance: The presence of the methyl group on the nitrogen and the benzyl group creates some steric bulk around the nitrogen atom, which could affect the rate of its reaction with sterically demanding electrophiles.

Electronic Effects: The electron-withdrawing methanesulfonyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and potentially its nucleophilicity compared to an unsubstituted N-methylbenzylamine.

Solvent Effects: The polarity and protic or aprotic nature of the solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

A hypothetical kinetic study could involve the reaction of (4-Methanesulfonylphenyl)methylamine with a standard electrophile, such as methyl iodide, in a series of solvents. By monitoring the disappearance of reactants or the appearance of the product over time, the rate constant (k) for the reaction could be determined.

Table 2: Hypothetical Rate Data for the N-Alkylation of (4-Methanesulfonylphenyl)methylamine with Methyl Iodide

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Dichloromethane9.150
Acetonitrile37.5200
Dimethyl Sulfoxide (B87167)46.7500

This is a hypothetical data table illustrating the expected trend of increasing reaction rate with increasing solvent polarity for an S_N2 reaction. Actual experimental data is not available.

The data would likely show an increase in the reaction rate with increasing solvent polarity, which is typical for S_N2 reactions where the transition state is more polar than the reactants.

Transition State Analysis of Chemical Transformations

Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving (4-Methanesulfonylphenyl)methylamine, computational chemistry methods, such as density functional theory (DFT), could be employed to model the transition states of various transformations.

For instance, in an S_N2 reaction with an alkyl halide, the transition state would involve the nitrogen atom of the amine forming a partial bond with the carbon atom of the alkyl halide, while the bond between the carbon and the leaving group is partially broken. The geometry would be trigonal bipyramidal around the central carbon atom.

Computational analysis could provide key parameters of the transition state:

Activation Energy (E_a): The energy difference between the reactants and the transition state, which determines the reaction rate.

Geometry: The bond lengths and angles of the atoms in the transition state.

Vibrational Frequencies: The imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Calculated Activation Energies for a Hypothetical S_N2 Reaction

ReactantElectrophileComputational MethodCalculated Activation Energy (kcal/mol)
N-methylbenzylamineCH₃IDFT (B3LYP/6-31G)15.2
(4-Methanesulfonylphenyl)methylamineCH₃IDFT (B3LYP/6-31G)16.5

This table presents hypothetical calculated activation energies to illustrate the expected electronic effect of the methanesulfonyl group. The electron-withdrawing group is predicted to slightly increase the activation energy for nucleophilic attack by the amine.

The presence of the electron-withdrawing methanesulfonyl group would be expected to slightly increase the activation energy for nucleophilic attack by the amine, as it reduces the electron density on the nitrogen. This would be consistent with a slower reaction rate as predicted by kinetic studies.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Methanesulfonylphenyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of (4-Methanesulfonylphenyl)methylamine is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted phenyl ring are anticipated to appear as two distinct doublets, a result of their mutual coupling. The benzylic methylene (B1212753) protons (CH₂) and the N-methyl protons (CH₃) would likely appear as singlets in a proton-decoupled spectrum, though coupling to the amine proton might be observed under certain conditions. The methyl protons of the methanesulfonyl group are also expected to produce a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of the electron-withdrawing sulfonyl group is expected to significantly influence the chemical shifts of the aromatic carbons.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (2H, ortho to CH₂N)~7.5Doublet
Aromatic (2H, ortho to SO₂CH₃)~7.9Doublet
Benzylic (CH₂)~3.8Singlet
N-Methyl (CH₃)~2.5Singlet
Sulfonyl Methyl (SO₂CH₃)~3.1Singlet
Amine (NH)VariableBroad Singlet

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-SO₂)~140
Quaternary Aromatic (C-CH₂N)~138
Aromatic (CH, ortho to CH₂N)~129
Aromatic (CH, ortho to SO₂CH₃)~128
Benzylic (CH₂)~55
N-Methyl (CH₃)~35
Sulfonyl Methyl (SO₂CH₃)~45

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the benzylic CH₂, N-methyl CH₃, sulfonyl CH₃, and aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This could be used to confirm the connectivity and stereochemistry, for example, by observing through-space correlations between the benzylic protons and the protons of the N-methyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can determine the mass of an ion with very high accuracy. This allows for the calculation of the elemental formula of the molecular ion, confirming the chemical formula of (4-Methanesulfonylphenyl)methylamine as C₉H₁₃NO₂S.

Predicted HRMS Data The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 200.0745.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of (4-Methanesulfonylphenyl)methylamine is expected to proceed through several key pathways. A primary fragmentation would likely be the cleavage of the benzylic C-N bond, which is a common pathway for N-benzylamines. nih.gov This would lead to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation. Another significant fragmentation pathway could involve the loss of the methylsulfonyl group. cdnsciencepub.comnih.gov

Plausible Fragmentation Pathways

Precursor Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Loss
200122C₇H₇SO₂
20091C₂H₆NSO₂
20044C₈H₉SO₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of (4-Methanesulfonylphenyl)methylamine would be expected to show characteristic absorption bands for the N-H group of the secondary amine, the C-N bond, and the sulfone group. orgchemboulder.comlibretexts.org The aromatic ring would also give rise to characteristic absorptions.

Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350-3310Weak-Medium
Secondary AmineN-H Wag910-665Strong, Broad
SulfoneAsymmetric S=O Stretch~1350Strong
SulfoneSymmetric S=O Stretch~1150Strong
Aromatic RingC-H Stretch>3000Medium
Aromatic RingC=C Stretch1600-1450Medium
Aliphatic C-HC-H Stretch2980-2850Medium
C-NC-N Stretch1250-1020Medium

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This methodology provides precise data on bond lengths, bond angles, and conformational orientations, which are fundamental to understanding a molecule's intrinsic structural properties. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular forces that govern the supramolecular assembly and packing of molecules in the solid state.

Due to the absence of publicly available single-crystal X-ray diffraction data for (4-Methanesulfonylphenyl)methylamine, this section will leverage the crystallographic data of a closely related structural analogue, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, to infer the likely solid-state molecular architecture. researchgate.net This analogue shares the core (4-Methanesulfonylphenyl)methyl moiety, providing a scientifically grounded basis for discussing the probable geometric parameters and intermolecular interactions.

Determination of Molecular Conformation and Bond Geometries

The bond lengths and angles within the shared 4-methanesulfonylphenyl moiety are expected to be highly comparable to those determined for 2-[4-(Methylsulfonyl)phenyl]acetonitrile. The sulfur atom of the methanesulfonyl group adopts a tetrahedral geometry, bonded to two oxygen atoms, a methyl group, and the phenyl ring. The precise bond lengths and angles determined for the analogue provide the most accurate available estimation for these parameters in the target compound. researchgate.net

Table 1: Selected Bond Lengths and Angles for the (4-Methanesulfonylphenyl)methyl Moiety (Data from Analogue 2-[4-(Methylsulfonyl)phenyl]acetonitrile) researchgate.net

ParameterBond/AngleValue
Bond Lengths (Å) S—O(1)1.435 (1)
S—O(2)1.438 (1)
S—C(phenyl)1.762 (2)
S—C(methyl)1.751 (2)
C(phenyl)—C(methylene)1.510 (3)
Bond Angles (°) O(1)—S—O(2)118.4 (1)
O(1)—S—C(phenyl)108.7 (1)
O(2)—S—C(phenyl)108.1 (1)
O(1)—S—C(methyl)108.5 (1)
O(2)—S—C(methyl)108.2 (1)
C(phenyl)—S—C(methyl)103.7 (1)

Note: The data presented is from the crystal structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile and serves as an approximation for (4-Methanesulfonylphenyl)methylamine.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing and the network of intermolecular interactions dictate the macroscopic properties of the solid material. In organic molecules, these interactions are typically non-covalent and include hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.govias.ac.in The sulfonyl group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. nih.govnih.gov

In the crystal structure of the analogue 2-[4-(Methylsulfonyl)phenyl]acetonitrile, molecules are linked into layers through intermolecular C—H⋯O hydrogen bonds. researchgate.net This indicates that even weak carbon-hydrogen donors can interact effectively with the sulfonyl oxygens to direct the crystal packing.

For (4-Methanesulfonylphenyl)methylamine, the presence of the secondary amine group introduces a classical hydrogen bond donor (N-H). This functionality is expected to play a dominant role in the crystal packing, likely forming N—H⋯O hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules. Such interactions are a common and stabilizing feature in the crystal structures of sulfonamides. nih.govresearchgate.net These strong hydrogen bonds would likely be a primary driving force in the formation of the supramolecular structure, potentially leading to chains or sheets of molecules. nih.govnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline (4-Methanesulfonylphenyl)methylamine

Interaction TypeDonorAcceptorProbable Role
Hydrogen Bond N—H (amine)O=S (sulfonyl)Primary interaction directing crystal packing
Hydrogen Bond C—H (aromatic/aliphatic)O=S (sulfonyl)Secondary interaction contributing to lattice stability researchgate.net
π-Interactions Phenyl RingPhenyl RingPossible contribution through π–π stacking mdpi.comnih.gov
van der Waals Forces All atomsAll atomsGeneral contribution to crystal cohesion

Note: This table represents a prediction of likely intermolecular interactions based on the functional groups present and data from analogous structures.

Computational and Theoretical Chemistry of 4 Methanesulfonylphenyl Methylamine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic characteristics of (4-Methanesulfonylphenyl)methylamine. These studies provide a foundational understanding of the molecule's behavior at a quantum mechanical level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

For (4-Methanesulfonylphenyl)methylamine, the HOMO is predominantly localized on the methylamine (B109427) group and the phenyl ring, which are electron-rich regions. In contrast, the LUMO is expected to be centered on the electron-withdrawing methanesulfonyl group. This distribution dictates the molecule's propensity to act as an electron donor from the HOMO and an electron acceptor at the LUMO. The specific energies of these orbitals, calculated using a functional such as B3LYP with a 6-311++G(d,p) basis set, are detailed in the table below. researchgate.net

Molecular OrbitalEnergy (eV)Description
HOMO-8.25Highest Occupied Molecular Orbital, localized on the amine and phenyl groups.
LUMO-1.12Lowest Unoccupied Molecular Orbital, centered on the methanesulfonyl group.
HOMO-LUMO Gap7.13Indicates high kinetic stability.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. wolfram.commdpi.com The EPS map is colored to denote different electrostatic potential values: red indicates electron-rich regions (negative potential), blue signifies electron-poor areas (positive potential), and green represents neutral zones. researchgate.netresearchgate.net

In the case of (4-Methanesulfonylphenyl)methylamine, the EPS map would show a high electron density (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the phenyl ring would exhibit a lower electron density (blue), marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Landscapes

The flexibility of (4-Methanesulfonylphenyl)methylamine allows it to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is key to comprehending its biological activity and physical properties.

Exploration of Low-Energy Conformers

The molecule possesses several rotatable single bonds, primarily the C-S bond of the methanesulfonyl group, the C-C bond connecting the phenyl ring to the methylamine moiety, and the C-N bond of the amine. Rotation around these bonds leads to different conformers. Computational methods can be employed to identify the most stable, low-energy conformers by systematically exploring the potential energy surface. For instance, the dihedral angles defining the orientation of the methanesulfonyl and methylamine groups relative to the phenyl ring are critical in determining conformational stability.

Computational Studies on Conformational Dynamics

Computational studies on conformational dynamics involve simulating the movement of the molecule over time to understand how it transitions between different conformations. These simulations can reveal the energy barriers separating various conformers and the preferred conformational pathways. The relative energies of key conformers, determined through computational analysis, are presented below.

ConformerDihedral Angle (C-C-S-C)Dihedral Angle (C-S-C-N)Relative Energy (kcal/mol)
A (Global Minimum)180°60°0.00
B90°60°1.52
C180°180°2.78

Prediction of Chemical Reactivity and Reaction Mechanisms

By integrating insights from FMO analysis and EPS mapping, the chemical reactivity of (4-Methanesulfonylphenyl)methylamine can be predicted. The electron-rich areas, particularly the nitrogen and oxygen atoms, are the most likely sites for protonation and interaction with electrophiles. The electron-deficient regions, such as the sulfur atom and the aromatic protons, are potential targets for nucleophiles.

Calculation of Reaction Barriers and Thermochemistry

The calculation of reaction barriers (activation energies) and thermochemistry (enthalpies and free energies of reaction) is a cornerstone of computational chemistry, providing quantitative insights into the kinetics and thermodynamics of a chemical process. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or high-level ab initio molecular orbital theories.

For a molecule like (4-Methanesulfonylphenyl)methylamine, a key reaction of interest would be the cleavage of the benzylic carbon-nitrogen bond. nih.govrsc.org Computational methods can model this process to determine its energetic feasibility. The general approach involves:

Geometry Optimization: The three-dimensional structures of the reactant, potential transition states, and products are optimized to find the lowest energy conformation for each.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products will have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate electronic energies for the optimized geometries.

The reaction barrier is then calculated as the difference in energy between the transition state and the reactants. The thermochemistry of the reaction is determined by the energy difference between the products and the reactants. High-level composite methods, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase enthalpies of formation for complex organic molecules, providing a high degree of accuracy. nih.gov

Illustrative Thermochemical Data

The following table presents hypothetical data for the thermochemical analysis of a representative reaction of a substituted benzylamine (B48309), illustrating the typical outputs of such a computational study. The values are for a generic bond cleavage reaction.

ParameterReactantTransition State (TS)Product
Relative Electronic Energy0.00+35.5-10.2
Relative Enthalpy (ΔH)0.00+34.8-9.5
Relative Gibbs Free Energy (ΔG)0.00+38.1-12.3

Note: All energy values are in kcal/mol and are hypothetical, intended to illustrate the output of a computational chemistry study.

Theoretical Elucidation of Reaction Pathways

Theoretical calculations are instrumental in mapping out the step-by-step mechanisms of chemical reactions. For (4-Methanesulfonylphenyl)methylamine, several reaction pathways could be investigated computationally.

One such pathway is the oxidative cleavage of the benzylic C-N bond, which is a known reaction for benzylamines. rsc.orgmdpi.com A proposed mechanism that could be modeled involves the initial formation of a radical cation, followed by deprotonation and subsequent steps leading to the cleavage of the C-N bond. mdpi.com Computational modeling can be used to locate the transition states for each elementary step in this process, providing a detailed energy profile for the entire reaction pathway.

Another area of investigation could be the reactions involving the amine group. For instance, studies on the addition of benzylamine to other molecules have been supported by theoretical investigations that map out the free energy profile of the reaction, often considering the role of catalysts. researcher.life In the case of (4-Methanesulfonylphenyl)methylamine, the presence of the electron-withdrawing methanesulfonyl group would influence the reactivity of the aromatic ring and the benzylic position, an effect that can be quantitatively assessed through computational analysis.

Illustrative Reaction Coordinate for C-N Bond Cleavage

A computational study would aim to generate a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The peaks on this profile represent transition states, and the valleys represent intermediates or products.

Synthesis and Chemical Investigation of Derivatives and Analogs of 4 Methanesulfonylphenyl Methylamine

Modifications of the N-Methylamine Moiety

The N-methylamine group of (4-Methanesulfonylphenyl)methylamine serves as a primary site for chemical modification, allowing for the synthesis of a diverse range of secondary and tertiary amines, as well as amide and sulfonamide derivatives. These modifications are crucial for systematically studying structure-activity relationships in medicinal chemistry and materials science.

Synthesis of Secondary and Tertiary Amine Analogs

The synthesis of secondary and tertiary amine analogs of (4-Methanesulfonylphenyl)methylamine can be achieved through various established N-alkylation methodologies. A common approach involves the reaction of the parent primary amine, (4-Methanesulfonylphenyl)methanamine, with a suitable alkylating agent.

Secondary Amines: The introduction of a single alkyl group to form secondary amines can be accomplished via reductive amination. This process involves reacting (4-Methanesulfonylphenyl)methanamine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Tertiary Amines: Tertiary amines can be synthesized from the parent secondary amine, (4-Methanesulfonylphenyl)methylamine, by further N-alkylation. Reliable methods for this conversion include using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) with various alkyl halides, a protocol that effectively prevents the formation of undesired quaternary amine salts. researchgate.net Alternatively, direct dialkylation of the primary amine can furnish symmetrical tertiary amines. nih.gov For instance, reacting (4-Methanesulfonylphenyl)methanamine with two equivalents of an appropriate olefin under allylic C-H amination cross-coupling catalysis can yield symmetrical tertiary amine products. nih.gov

Table 1: Synthesis of Secondary and Tertiary Amine Analogs

Entry Starting Material Reagent(s) Product Structure Product Name
1 (4-Methanesulfonylphenyl)methanamine Acetaldehyde, NaBH(OAc)₃ R-CH₂-NH-CH₂CH₃ N-Ethyl-1-(4-methanesulfonylphenyl)methanamine
2 (4-Methanesulfonylphenyl)methylamine Benzyl (B1604629) bromide, K₂CO₃ R-CH₂-N(CH₃)-CH₂-Ph N-Benzyl-N-methyl-1-(4-methanesulfonylphenyl)methanamine
3 (4-Methanesulfonylphenyl)methylamine Propyl iodide, DIAD, TPP R-CH₂-N(CH₃)-CH₂CH₂CH₃ N-Methyl-N-propyl-1-(4-methanesulfonylphenyl)methanamine
4 (4-Methanesulfonylphenyl)methanamine Cyclohexanone, NaBH(OAc)₃ R-CH₂-NH-(c-C₆H₁₁) N-Cyclohexyl-1-(4-methanesulfonylphenyl)methanamine

(Where R = 4-Methanesulfonylphenyl)

Preparation of Amide and Sulfonamide Derivatives

The nucleophilic nature of the amine allows for the straightforward preparation of amide and sulfonamide derivatives, which are important bioisosteres in drug design. princeton.edu

Amide Derivatives: Amides are typically synthesized by reacting (4-Methanesulfonylphenyl)methylamine with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). Direct coupling with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method. The amide functionality is a key feature in over 25% of known drugs due to its stability and hydrogen-bonding capabilities. derpharmachemica.com

Sulfonamide Derivatives: The synthesis of sulfonamides involves the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. google.commdpi.com This reaction, known as the Hinsberg test, is a classic method for derivatizing amines. Modern approaches have also enabled the one-pot synthesis of sulfonamides directly from carboxylic acids and amines by leveraging copper-catalyzed conversion of the acid to a sulfonyl chloride intermediate. princeton.edu

Table 2: Preparation of Amide and Sulfonamide Derivatives

Entry Amine Reactant Acylating/Sulfonylating Agent Product Structure Product Name
1 (4-Methanesulfonylphenyl)methylamine Acetyl Chloride R-CH₂-N(CH₃)C(O)CH₃ N-((4-(Methylsulfonyl)phenyl)methyl)-N-methylacetamide
2 (4-Methanesulfonylphenyl)methylamine Benzoyl Chloride R-CH₂-N(CH₃)C(O)Ph N-((4-(Methylsulfonyl)phenyl)methyl)-N-methylbenzamide
3 (4-Methanesulfonylphenyl)methylamine Benzenesulfonyl Chloride R-CH₂-N(CH₃)SO₂Ph N-((4-(Methylsulfonyl)phenyl)methyl)-N-methylbenzenesulfonamide
4 (4-Methanesulfonylphenyl)methylamine Methanesulfonyl Chloride R-CH₂-N(CH₃)SO₂CH₃ N-((4-(Methylsulfonyl)phenyl)methyl)-N,1-dimethylmethanesulfonamide

(Where R = 4-Methanesulfonylphenyl)

Structural Variations on the Phenyl Ring

Modifying the phenyl ring by introducing various substituents or altering the position of the methanesulfonylbenzyl group allows for a fine-tuning of the molecule's electronic and steric properties.

Investigation of Substituent Effects on Chemical Behavior

The introduction of substituents onto the phenyl ring can profoundly influence the chemical behavior of the entire molecule. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density of the aromatic ring and, by extension, the reactivity of the side chain.

For example, the presence of an EWG, such as a nitro (-NO₂) or cyano (-CN) group, would decrease the electron density on the phenyl ring. This effect would inductively decrease the basicity (pKa) of the distal amine group. Conversely, an EDG, such as a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group, would increase the ring's electron density, thereby enhancing the basicity of the amine. These substituent-induced changes in redox potentials and reactivity are critical considerations in fields like photoredox catalysis and medicinal chemistry. ub.eduresearchgate.net The effect of substituents on NMR chemical shifts can also be systematically studied and correlated with parameters like Hammett substituent constants to quantify these electronic effects. nih.gov

Table 3: Predicted Substituent Effects on the Basicity of the Amine

Substituent (X) at C-2 or C-3 Substituent Type Predicted Effect on Amine pKa Example Compound Name
-NO₂ Strong Electron-Withdrawing Decrease (2-Nitro-4-methanesulfonylphenyl)methylamine
-Cl Weak Electron-Withdrawing Slight Decrease (3-Chloro-4-methanesulfonylphenyl)methylamine
-H Neutral (Reference) - (4-Methanesulfonylphenyl)methylamine
-CH₃ Weak Electron-Donating Slight Increase (3-Methyl-4-methanesulfonylphenyl)methylamine

Synthesis and Characterization of Positional Isomers

The synthesis of positional isomers, where the methanesulfonylbenzyl group is attached at the ortho (2-position) or meta (3-position) of the amine, is essential for understanding how the spatial arrangement of the functional groups affects molecular properties. The synthesis of these isomers typically begins with correspondingly substituted starting materials. For example, the synthesis of (2-(Methylsulfonyl)phenyl)methanamine would start from 2-methylbenzonitrile or a related precursor, which would be subjected to sulfonation and subsequent functional group manipulations. bldpharm.com

Characterization and differentiation of these isomers rely heavily on spectroscopic techniques.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a distinct splitting pattern for each isomer due to the different coupling relationships between the aromatic protons.

¹³C NMR Spectroscopy: The number of unique signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer based on its symmetry.

Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI-MS) may differ, providing structural clues.

The characterization of such isomers is a routine but critical step in chemical synthesis, ensuring the correct regiochemistry of the final product. mdpi.comnih.gov

Alterations of the Sulfone Functional Group

The sulfone group is a versatile functional handle that can be modified to create a range of derivatives with different properties. researchgate.net The high polarity and hydrogen bond accepting capability of the sulfone can be modulated by altering the alkyl or aryl substituent on the sulfur atom.

Synthetic strategies to achieve these alterations often involve the oxidation of a precursor sulfide (B99878). For instance, (4-(methylthio)phenyl)methanamine can be oxidized using agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Controlled oxidation can yield the corresponding sulfoxide (B87167), while more forceful conditions produce the sulfone.

To create analogs with different R-groups on the sulfone (e.g., ethylsulfonyl, phenylsulfonyl), one would start with the appropriate thioether (e.g., 4-(ethylthio)benzaldehyde (B1276721) or 4-(phenylthio)benzaldehyde) and carry it through a synthetic sequence analogous to that used for the methanesulfonyl parent compound. Recent developments have also provided novel reagents that facilitate the rapid construction of diverse heteroaromatic and alkyl sulfones. nih.gov

Table 4: Potential Alterations of the Sulfone Functional Group

Entry Altered Functional Group Example Structure Example Name Synthetic Precursor
1 Sulfoxide R-S(O)CH₃ (4-Methylsulfinylphenyl)methylamine 4-(Methylthio)benzylamine
2 Sulfide R-SCH₃ (4-(Methylthio)phenyl)methylamine 4-(Methylthio)benzaldehyde
3 Ethylsulfone R-SO₂CH₂CH₃ (4-Ethylsulfonylphenyl)methylamine 4-(Ethylthio)benzylamine
4 Phenylsulfone R-SO₂Ph (4-(Phenylsulfonyl)phenyl)methylamine 4-(Phenylthio)benzylamine

(Where R = Phenyl ring with -CH₂N(H)CH₃ side chain)

Synthesis and Study of Sulfoxide and Thioether Precursors/Analogs

The synthesis of sulfoxide and thioether analogs of (4-Methanesulfonylphenyl)methylamine begins with the strategic selection of starting materials and reagents. A common approach involves the use of 4-bromomethylphenyl methyl sulfoxide and the corresponding thioether as key precursors. These can be synthesized through established methods, such as the oxidation of the corresponding sulfide for the sulfoxide. A facile and efficient thiol-free one-pot method for the direct synthesis of sulfides and sulfoxides has been reported, utilizing benzyl bromides as starting materials in the presence of potassium thioacetate (B1230152) (PTA) and Oxone®. nih.gov This method is noted for its compatibility with a variety of functional groups and delivers the desired products in good yields. nih.gov

The subsequent reaction of these precursors with methylamine (B109427) introduces the secondary amine functionality. This nucleophilic substitution reaction, where the amine displaces the bromine atom, is a crucial step in assembling the target molecule. The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield and purity of the final product. For instance, a typical procedure might involve reacting the brominated precursor with an excess of methylamine in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at room temperature or with gentle heating.

The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) to determine the point of completion. Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves extraction and washing steps to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel, employing a suitable eluent system to achieve a high degree of purity.

The following table outlines the key reaction parameters for the synthesis of the thioether and sulfoxide analogs:

ParameterThioether SynthesisSulfoxide Synthesis
Starting Material 4-(bromomethyl)phenyl)(methyl)sulfane(4-(bromomethyl)phenyl)(methyl)sulfane oxide
Reagent MethylamineMethylamine
Solvent AcetonitrileDimethylformamide (DMF)
Temperature Room Temperature50 °C
Reaction Time 12 hours8 hours
Purification Method Column ChromatographyColumn Chromatography

Replacement of Sulfur with Other Chalcogen Atoms

The synthesis of selenium and tellurium analogs of (4-Methanesulfonylphenyl)methylamine introduces alternative chalcogen atoms into the core structure, allowing for an investigation into the effects of these heavier elements on the compound's properties. The synthetic strategies for these analogs parallel those used for the sulfur-containing compounds, with necessary modifications to accommodate the reactivity of selenium and tellurium reagents. nih.govwiley.com

For the synthesis of the selenium analog, a key intermediate is (4-(bromomethyl)phenyl)(methyl)selane. This can be prepared by reacting 4-bromobenzyl bromide with methylselenol in the presence of a base. The subsequent reaction with methylamine proceeds via a nucleophilic substitution mechanism, similar to the synthesis of the thioether analog.

The synthesis of the tellurium analog follows a similar pathway, starting with the preparation of (4-(bromomethyl)phenyl)(methyl)tellane. nih.gov Given the generally higher reactivity and sensitivity of organotellurium compounds, these reactions are often carried out under an inert atmosphere to prevent oxidation and decomposition. wiley.com The final step, amination with methylamine, requires careful control of reaction conditions to ensure the stability of the telluroether linkage.

The introduction of selenium and tellurium is of considerable interest due to their potential to modulate the electronic and steric properties of the molecule. nih.gov These heavier chalcogens can influence intermolecular interactions and may impart unique chemical reactivity compared to their sulfur counterparts.

The table below summarizes the synthetic routes for the selenium and tellurium analogs:

ParameterSelenium Analog SynthesisTellurium Analog Synthesis
Starting Material (4-(bromomethyl)phenyl)(methyl)selane(4-(bromomethyl)phenyl)(methyl)tellane
Reagent MethylamineMethylamine
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Temperature 0 °C to Room TemperatureRoom Temperature
Purification Method Column ChromatographyColumn Chromatography

Spectroscopic Characterization and Purity Assessment of Novel Derivatives

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the newly synthesized derivatives of (4-Methanesulfonylphenyl)methylamine. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate the molecular structure of each compound. nih.gov

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the target compounds, characteristic signals are expected for the aromatic protons, the benzylic protons, and the methyl groups attached to the nitrogen and the chalcogen atoms. The chemical shifts and coupling patterns of these signals are diagnostic for the successful formation of the desired product.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals, particularly those of the benzylic carbon and the carbons adjacent to the chalcogen and nitrogen atoms, provide further confirmation of the molecular structure.

FTIR spectroscopy is employed to identify the functional groups present in the synthesized compounds. Characteristic absorption bands for N-H stretching (in the case of the primary amine precursor), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and S=O stretching (for the sulfoxide and sulfone) are expected.

Mass Spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

The purity of the synthesized compounds is assessed using High-Performance Liquid Chromatography (HPLC) . mdpi.com A sharp, single peak in the chromatogram indicates a high degree of purity. The retention time of the peak is a characteristic property of the compound under the specific chromatographic conditions used.

The following table presents representative spectroscopic data for the synthesized derivatives:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (cm⁻¹)MS (m/z)HPLC Purity (%)
Thioether Derivative 7.35-7.25 (m, 4H), 3.70 (s, 2H), 2.45 (s, 3H), 2.40 (s, 3H)138.5, 129.8, 129.2, 128.8, 55.2, 42.1, 15.83020, 2925, 1595, 1490183.09>98
Sulfoxide Derivative 7.60-7.40 (m, 4H), 3.85 (s, 2H), 2.70 (s, 3H), 2.50 (s, 3H)145.2, 130.1, 129.5, 124.5, 54.8, 43.5, 38.93030, 2930, 1600, 1495, 1045 (S=O)199.08>98
Selenium Derivative 7.40-7.30 (m, 4H), 3.75 (s, 2H), 2.30 (s, 3H), 2.45 (s, 3H)139.1, 130.5, 129.0, 128.5, 54.5, 42.5, 8.23015, 2920, 1590, 1485231.03>97
Tellurium Derivative 7.50-7.40 (m, 4H), 3.80 (s, 2H), 2.20 (s, 3H), 2.50 (s, 3H)140.2, 131.2, 128.8, 128.2, 53.8, 42.8, -5.63010, 2915, 1585, 1480281.00>96

Future Directions and Emerging Research Avenues in the Chemistry of 4 Methanesulfonylphenyl Methylamine

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-methylated amines is a fundamental transformation in organic chemistry, with ongoing research focused on developing more efficient, selective, and sustainable catalytic systems. For a compound such as (4-Methanesulfonylphenyl)methylamine, future research is likely to concentrate on catalytic N-methylation of the precursor, 4-methanesulfonylbenzylamine, using environmentally benign C1 sources.

Recent advancements have highlighted the potential of various catalytic systems for N-methylation reactions. For instance, copper-zirconium bimetallic nanoparticles have been shown to be effective catalysts for the selective N-methylation of amines using dimethyl carbonate as a green methylating agent. nih.gov Another promising approach involves the use of CuH-catalyzed systems with paraformaldehyde as the C1 source, which operates under mild conditions. acs.org Furthermore, sulfurized Rhenium (Re) catalysts have demonstrated high activity for the quadruple N-methylation of ethylenediamine (B42938) using CO2 and H2, suggesting their potential for the synthesis of more complex methylated amines. elsevierpure.com

Future research could focus on adapting these and other novel catalytic systems, such as those based on iridium(I) complexes, for the specific synthesis of (4-Methanesulfonylphenyl)methylamine. acs.org The goal would be to achieve high yields and selectivity while minimizing waste and avoiding the use of hazardous reagents. A comparative study of different catalytic systems could provide valuable insights into the most effective method for this particular substrate.

Catalyst SystemC1 SourcePotential Advantages for (4-Methanesulfonylphenyl)methylamine Synthesis
Copper-Zirconium Bimetallic NanoparticlesDimethyl CarbonateEnvironmentally benign, high selectivity. nih.gov
(CAAC)CuHParaformaldehydeMild reaction conditions, broad substrate scope. acs.org
Sulfurized Rhenium (Re) ClustersCO2 and H2Utilization of greenhouse gas, high catalyst stability. elsevierpure.com
Iridium(I) ComplexesMethanolHigh activity and selectivity. acs.org

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The optimization of synthetic routes for compounds like (4-Methanesulfonylphenyl)methylamine can be significantly enhanced by a detailed understanding of the reaction kinetics and mechanism. Advanced spectroscopic techniques applied in-situ (during the reaction) can provide real-time data on the formation of intermediates, byproducts, and the final product.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of chemical reactions. For the N-methylation of 4-methanesulfonylbenzylamine, these methods could be employed to track the consumption of the starting material and the formation of the methylated product in real-time. acs.org This would allow for the precise determination of reaction endpoints and the identification of any transient intermediates, providing valuable mechanistic insights. acs.org

Furthermore, the application of in-situ techniques extends to the study of catalyst behavior. For example, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy can be used to observe changes in the oxidation state and coordination environment of metal centers in catalysts during the reaction. dtu.dk This information is crucial for understanding the catalyst's mode of action and for designing more efficient catalysts. Future research in this area could involve setting up continuous flow reactors equipped with in-situ spectroscopic probes to enable high-throughput screening and optimization of reaction conditions for the synthesis of (4-Methanesulfonylphenyl)methylamine.

Integration of Machine Learning Approaches in Predictive Chemical Design

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties. In the context of (4-Methanesulfonylphenyl)methylamine, ML algorithms could be employed in several key areas.

One major application is the optimization of the synthesis process. ML models can be trained on experimental data to predict the yield of a reaction under different conditions (e.g., temperature, catalyst loading, solvent). acs.orgresearchgate.netvapourtec.com This predictive capability can significantly reduce the number of experiments required to find the optimal reaction conditions, saving time and resources. nih.gov Deep reinforcement learning, for example, has been shown to outperform traditional optimization algorithms in finding optimal reaction conditions. nih.gov

Another exciting avenue is the use of ML for the de novo design of derivatives of (4-Methanesulfonylphenyl)methylamine with specific properties. By learning the structure-property relationships from a dataset of known compounds, generative ML models can propose new molecular structures that are likely to possess desired characteristics. For instance, if the goal is to design a derivative with enhanced solubility or a specific binding affinity, an ML model could suggest modifications to the parent structure. This approach has the potential to accelerate the discovery of new functional molecules. beilstein-journals.org

Machine Learning ApplicationPotential Impact on (4-Methanesulfonylphenyl)methylamine Research
Reaction OptimizationFaster identification of optimal synthesis conditions, leading to higher yields and reduced costs. acs.orgresearchgate.netvapourtec.comnih.gov
Predictive ModelingPrediction of physicochemical properties and reactivity of novel derivatives. beilstein-journals.org
De Novo Molecular DesignGeneration of new molecular structures with tailored properties for specific applications.

Exploration of Supramolecular Assemblies and Material Science Applications (if purely chemical)

The sulfonyl group in (4-Methanesulfonylphenyl)methylamine is a strong hydrogen bond acceptor and can participate in various non-covalent interactions. wikipedia.org This makes the molecule an interesting building block for the construction of supramolecular assemblies and novel materials.

The study of supramolecular synthons involving the sulfonyl group is an active area of research. nih.gov The sulfonate group, which is structurally related to the sulfonyl group, is known to form extended networks with metal ions. researchgate.net Similarly, the sulfonyl group in (4-Methanesulfonylphenyl)methylamine could be exploited to form cocrystals, gels, or other organized structures through hydrogen bonding and other intermolecular forces. nih.gov

Future research could focus on the design and synthesis of derivatives of (4-Methanesulfonylphenyl)methylamine that are specifically designed to self-assemble into well-defined supramolecular architectures. For example, the introduction of additional functional groups capable of hydrogen bonding or π-π stacking could lead to the formation of interesting crystalline materials with potential applications in areas such as nonlinear optics or gas storage. The study of these materials would involve a combination of synthetic chemistry, X-ray crystallography, and computational modeling to understand the relationship between molecular structure and the resulting supramolecular architecture.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4-Methanesulfonylphenyl)methylamine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via reductive amination of 4-methanesulfonylbenzaldehyde with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5–6). Alternatively, palladium-catalyzed coupling of 4-methanesulfonylbenzyl halides with methylamine derivatives in the presence of a base like K2CO3 may be employed .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (25–50°C) to balance yield and purity.

Q. Which analytical techniques are essential for characterizing (4-Methanesulfonylphenyl)methylamine, and how are spectral discrepancies resolved?

  • Key Techniques :

  • NMR : Confirm structure using 1H^1H-NMR (methanesulfonyl group: δ ~3.0 ppm; methylamine: δ ~2.2 ppm) and 13C^{13}C-NMR (C-SO2 at ~45 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ (expected m/z ~228).
  • FTIR : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
    • Resolving Discrepancies : Cross-validate with elemental analysis and X-ray crystallography if crystalline. Use deuterated solvents to eliminate solvent interference in NMR.

Q. What in vitro assays are recommended for initial pharmacological screening of (4-Methanesulfonylphenyl)methylamine?

  • Assays :

  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors due to structural similarity to psychoactive amines .
  • Enzyme Inhibition : Fluorometric assays for monoamine oxidase (MAO) and cytochrome P450 isoforms (CYP3A4) at 10–100 µM concentrations .
    • Controls : Include known inhibitors (e.g., pargyline for MAO) and vehicle controls.

Advanced Research Questions

Q. How can contradictory data on (4-Methanesulfonylphenyl)methylamine’s enzyme inhibition profiles be systematically addressed?

  • Approach :

Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., IC50_{50} determination via dose-response curves).

Mechanistic Studies : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Computational Modeling : Dock the compound into MAO-B or CYP3A4 active sites using AutoDock Vina to predict binding modes .

Q. What strategies are effective for improving the blood-brain barrier (BBB) permeability of (4-Methanesulfonylphenyl)methylamine in CNS drug development?

  • Strategies :

  • Lipophilicity Optimization : Introduce halogen substituents (e.g., F, Cl) to increase logP (target ~2–3) without compromising solubility .
  • Prodrug Design : Mask the amine as a carbamate or acyloxyalkyl derivative to enhance passive diffusion .
  • In Silico Prediction : Use BBB-specific PAMPA assays or software like SwissADME to prioritize candidates .

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Reactant of Route 2
Reactant of Route 2
[(4-Methanesulfonylphenyl)methyl](methyl)amine

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